molecular formula C20H21NO4 B033221 Canadine CAS No. 5096-57-1

Canadine

Katalognummer B033221
CAS-Nummer: 5096-57-1
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: VZTUIEROBZXUFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Wissenschaftliche Forschungsanwendungen

Tetrahydroberberine has a wide range of scientific research applications:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydroberberine involves the reduction of berberine. One common method is the reduction of berberine chloride using sodium borohydride (NaBH4) in methanol. This reaction yields tetrahydroberberine as a product .

Industrial Production Methods: Industrial production of tetrahydroberberine often involves the extraction of berberine from natural sources followed by its chemical reduction. The process includes:

Analyse Chemischer Reaktionen

Types of Reactions: Tetrahydroberberine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Eigenschaften

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTUIEROBZXUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022724
Record name Canadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669382
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

522-97-4, 29074-38-2, 5096-57-1
Record name (±)-Tetrahydroberberine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Canadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Canadine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94918
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dl-Canadine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36351
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Canadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8,13,13a-tetrahydro-9,10-dimethoxy-6H-benzo[g]benzo-1,3-dioxolo[5,6-a]quinolizine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.582
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Canadine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CANADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2SSH085X8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Canadine
Reactant of Route 2
Canadine
Reactant of Route 3
Reactant of Route 3
Canadine
Reactant of Route 4
Canadine
Reactant of Route 5
Canadine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Canadine

Q & A

Q1: How does canadine exert its anti-cancer effects?

A1: this compound has been shown to inhibit epithelial-mesenchymal transition (EMT) in HPV-negative cervical cancer cells, a process crucial for cancer cell invasion and metastasis []. This effect is mediated, at least in part, through the downregulation of MAGEA3, a gene highly expressed in cervical tumor tissues [].

Q2: What is the role of this compound in muscle atrophy?

A2: this compound demonstrates promising effects against muscle atrophy. It stimulates myoblast differentiation and protects against myotube atrophy by activating p38 MAP kinase and Akt pathways, leading to increased MHC expression and myotube formation []. Additionally, this compound inhibits muscle protein degradation by downregulating muscle-specific E3 ligases, MAFbx/atrogin-1, and MuRF1 [].

Q3: How does this compound contribute to the therapeutic effects of Huanglian Jiedu decoction in Alzheimer's disease?

A3: this compound, as a component of Huanglian Jiedu decoction, potentially targets AKT1, TNF, TP53, VEGFA, FOS, PTGS2, MMP9, and CASP3, contributing to the decoction's efficacy in managing Alzheimer's disease []. These targets are involved in crucial pathways like the VEGF signaling pathway and the NF-κB signaling pathway, which play a significant role in Alzheimer's disease pathogenesis [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C20H21NO4 and a molecular weight of 339.39 g/mol.

Q5: What spectroscopic data is available for characterizing this compound?

A5: this compound can be characterized using various spectroscopic techniques. Ultraviolet (UV) spectrophotometry shows characteristic absorbance peaks, allowing for identification and quantification in mixtures [, ]. Nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, HMQC, HMBC, and H-H COSY) provides detailed structural information, aiding in the elucidation of its structure and stereochemistry []. Gas chromatography-mass spectrometry (GC-MS) enables separation and identification based on its mass-to-charge ratio [].

Q6: Are there different enantiomers of this compound, and do they exhibit different biological activities?

A6: Yes, this compound exists as two enantiomers: (R)-canadine and (S)-canadine. The (S)-enantiomer is reported to be significantly more potent than the (R)-enantiomer in terms of physiological activity []. The (S)-enantiomer exhibits stronger inhibition of acetylcholinesterase, a target relevant to Alzheimer's disease [].

Q7: Does this compound form condensed films on electrode surfaces?

A7: Yes, both this compound and its oxidized form, berberine, can adsorb and form condensed films on mercury electrode surfaces. This behavior has been studied using electrochemical techniques like alternating current polarography and square-wave voltammetry [].

Q8: What enzymes are involved in the biosynthesis of this compound?

A8: Key enzymes involved in this compound biosynthesis include (S)-canadine synthase (CYP719), a methylenedioxy bridge-forming enzyme, and scoulerine 9-O-methyltransferase (SOMT2) [, ]. These enzymes catalyze crucial steps in the conversion of precursor molecules like (S)-tetrahydrocolumbamine to this compound [, ].

Q9: How does the activity of (S)-canadine synthase vary across different plant species?

A9: The activity of (S)-canadine synthase can differ significantly between plant species, affecting their this compound production. For instance, the enzyme from Argemona mexicana is reported to be more efficient than that from Coptis japonica, leading to higher (S)-canadine yields in Argemona mexicana [].

Q10: Does drying temperature affect this compound levels in goldenseal?

A10: Yes, higher drying temperatures have been shown to decrease this compound levels in goldenseal (Hydrastis canadensis) while leaving berberine and hydrastine levels relatively unaffected []. This finding suggests that careful control of drying conditions is crucial for maintaining the desired phytochemical profile in goldenseal preparations [].

Q11: Have computational methods been employed to identify potential inhibitors of PCSK9, and what is the role of this compound in this context?

A11: Yes, pharmacophore modeling, virtual screening, and molecular docking studies have been conducted to discover PCSK9 inhibitors [, ]. (S)-Canadine emerged as a potential inhibitor in these studies, showing favorable binding energies and interactions with the PCSK9 protein [, ]. Further investigations are needed to validate its efficacy in vitro and in vivo.

Q12: How do structural modifications of this compound influence its cytotoxic activity?

A12: Research suggests that the presence of a methylenedioxy group at positions C-2 and C-3, as opposed to positions C-9 and C-10, enhances the cytotoxic activity of this compound analogs []. This structure-activity relationship highlights the importance of specific functional groups in determining the potency of this compound derivatives.

Q13: What are the challenges associated with formulating this compound for therapeutic use?

A13: One challenge lies in ensuring the stability of this compound under various storage conditions, as it is susceptible to degradation []. Formulating stable dosage forms while maintaining its bioavailability and efficacy requires careful consideration of factors like pH, excipients, and packaging.

Q14: Does this compound exhibit any potential for drug-drug interactions?

A14: this compound has been shown to be a mechanism-based inactivator of CYP2C19, an important drug-metabolizing enzyme []. This interaction could potentially lead to altered pharmacokinetics and increased exposure to co-administered drugs metabolized by CYP2C19.

Q15: What analytical techniques are commonly employed for the detection and quantification of this compound?

A15: Several methods are available for analyzing this compound. High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for its separation and quantification, particularly in complex matrices like plant extracts and pharmaceutical formulations [, , , , ]. Thin-layer chromatography (TLC) is another technique used for preliminary identification and separation based on its polarity and interactions with the stationary phase [, ].

Q16: Are there validated analytical methods for determining this compound content in goldenseal supplements?

A16: Yes, validated methods, primarily based on reversed-phase HPLC, have been developed and validated for quantifying this compound and other alkaloids in goldenseal supplements and raw materials [, , ]. These methods ensure accurate and reliable determination of this compound content, supporting quality control and regulatory compliance.

Q17: Is there any information available regarding the environmental impact and degradation of this compound?

A17: While research on the environmental fate and ecotoxicological effects of this compound is limited, its presence in various plant species suggests potential release into the environment [, , ]. Further studies are needed to assess its biodegradability, potential for bioaccumulation, and effects on aquatic and terrestrial organisms.

Q18: What resources are available for researchers interested in studying this compound?

A18: Numerous databases and online resources provide valuable information on this compound. Public databases like PubChem, ChemSpider, and the Human Metabolome Database offer chemical structures, properties, and related data. Scientific literature databases like PubMed and Semantic Scholar provide access to research articles on this compound and related alkaloids.

Q19: What are some of the key historical milestones in this compound research?

A19: Early research on this compound focused on its isolation, structural elucidation, and pharmacological characterization [, , , ]. Subsequent studies explored its potential therapeutic applications, particularly in the areas of cancer, muscle atrophy, and Alzheimer’s disease [, , , ]. Ongoing research continues to unravel its mechanisms of action, optimize its formulation, and evaluate its safety and efficacy in various disease models.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.